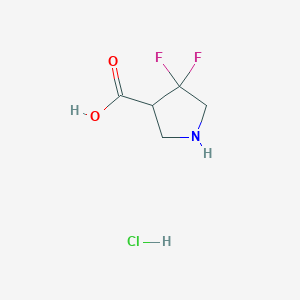

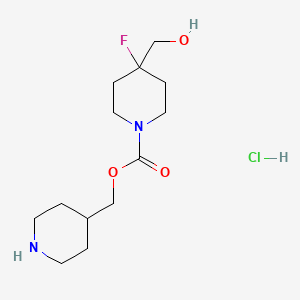

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

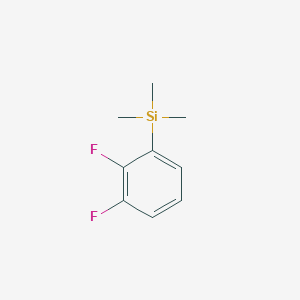

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in the field of organic chemistry, particularly due to its potential as a synthon in the synthesis of biologically active compounds. While the specific compound is not directly studied in the provided papers, related compounds and synthetic methods offer valuable insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, an efficient synthesis of 3,3-difluoropyrrolidine hydrochloride, which shares the difluorinated pyrrolidine core with the compound of interest, has been reported. This synthesis begins with commercially available 2-chloro-2,2-difluoroacetic acid and involves a seven-step process that includes a telescoped sequence producing a crystalline intermediate, followed by reductive nitromethylation, catalytic hydrogenation/cyclization, and borane reduction to afford the final product in good yield and purity . This method, although not directly applicable to this compound, provides a potential starting point for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized using techniques such as single crystal X-ray diffraction and computational calculations. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been determined, revealing an orthorhombic crystal system and a chair conformation for the piperidine ring with the carboxyl group in the equatorial position . These findings can inform the expected molecular structure and conformation of this compound.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be inferred from studies on similar compounds. The unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions to form 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives suggests that the pyrrolidine ring can participate in various chemical transformations . These reactions may be relevant to the synthesis and further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. For instance, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show the influence of hydrogen bonding on crystal packing . Such interactions are likely to be significant in the solid-state properties of this compound as well. Additionally, the FTIR spectra and computational studies of 4-piperidinecarboxylic acid hydrochloride provide insights into the vibrational modes and electronic structure that could be expected for the compound of interest .

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Structural Analysis : The synthesis and structural analysis of various derivatives of pyrrolidine carboxylic acid hydrochlorides, including 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride, have been explored. These studies involve methods like NMR spectroscopy and X-ray diffraction to understand the compound's conformational properties and crystal structures (Burgos et al., 1992), (Szafran et al., 2007).

Medicinal Chemistry and Drug Design

- Designing Influenza Inhibitors : Research has been conducted on designing influenza neuraminidase inhibitors using pyrrolidine cores. This includes the study of this compound derivatives for potential therapeutic applications (Wang et al., 2001).

Chemical Synthesis Techniques

- Efficient Synthesis Methods : Studies report on efficient synthesis methods for 3,3-difluoropyrrolidine hydrochloride, a compound closely related to this compound, demonstrating its importance in the synthesis of biologically active compounds (Wei et al., 2012), (Xu et al., 2005).

Biophysical Studies

- Biophysical Characterization : Studies on compounds like 4-(Trifluoromethyl)pyridine-2-carboxylic acid, which share structural similarities with this compound, involve biophysical characterization using techniques such as FTIR and UV-Vis spectroscopy, and DFT calculations (Vural, 2016).

Applications in Organic Chemistry

- Enantioselective Synthesis : Research on the enantioselective synthesis of 3,3-Difluoropyrrolidin-4-ol, structurally related to this compound, has been reported. This highlights the compound's significance in creating building blocks for medicinal chemistry (Si et al., 2016).

Additional Applications

- Optical and Physical Characteristics Studies : Research into the optical and physical properties of materials like 3-chloropyridine-4-carboxylic acid and 3-fluoropyridine-4-carboxylic acid, similar to this compound, has been conducted. These studies are important for applications in materials science, particularly in the development of contact lenses (Kim & Sung, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4,4-difluoropyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2-8-1-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSUBTKTJGVHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1779788-81-6 |

Source

|

| Record name | 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)